molecular formula C15H23BClNO2 B8137681 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride

Cat. No.: B8137681
M. Wt: 295.6 g/mol
InChI Key: AQCYZLNDVQYKBP-UHFFFAOYSA-N
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Description

Data Tables

Property Value Source
Molecular Formula C₁₅H₂₃BClNO₂
Molecular Weight 295.6 g/mol
CAS Registry Number 2716849-28-2
Melting Point Not reported
Hazard Statements H315, H319, H335

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13;/h5-6,9,17H,7-8,10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCYZLNDVQYKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Protective Bromination :

    • Malonaldehyde reacts with ethylene glycol and N-bromosuccinimide (NBS) in chloroform, catalyzed by benzoyl peroxide.

    • Intermediate I (orange viscous liquid) is isolated in 81.1–83.2% yield .

  • Methyl Vulcanization :

    • Sodium methyl mercaptide reacts with Intermediate I in solvent II (e.g., tetrahydrofuran).

    • Intermediate II is obtained after drying and concentration.

  • Cyclization :

    • Intermediate II undergoes cyclization with a reagent (e.g., hydrazine hydrate) in solvent III (e.g., ethanol/water).

    • Intermediate III (off-white powder) is isolated.

  • Boronation :

    • Intermediate III reacts with bis(pinacolato)diboron in tetrahydrofuran or dioxane, using triphenylphosphine palladium chloride (1–3% w/w) and sodium acetate.

    • Final product yield: 85–91% .

Example:

In Example 1, the final crystallization step with ethyl acetate/water yields 113.8 g (90.9%) of the target compound.

Boc-Protected Intermediate Route (Patent CN110698506A)

This two-step method employs a Boc-protected pyrazole precursor.

Key Steps:

  • Suzuki Coupling :

    • 1-Boc-4-bromopyrazole reacts with pinacol diboron in ethanol/isopropanol, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium chloride.

    • 1-Boc-4-pyrazole pinacol borate is isolated in 82–85% yield .

  • Thermal Deprotection :

    • The Boc group is removed by heating the intermediate to 140–180°C , followed by crystallization with petroleum ether.

    • Final product yield: 80–85% .

Advantages:

  • Avoids hazardous brominating agents.

  • Simplified purification due to stable Boc intermediates.

Reductive Cyclization via Ethoxyvinylboronate (Thieme Connect)

A modular approach combines Suzuki coupling and reductive amination.

Key Steps:

  • Suzuki Coupling :

    • 2-Bromobenzaldehyde derivatives react with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄ catalysis.

    • Intermediate 4a (ethoxyvinylbenzylamine) is formed in 50% yield .

  • Reductive Cyclization :

    • Intermediate 4a undergoes cyclization with triethylsilane (2.5 eq) and trifluoroacetic acid (13 eq) in dichloromethane.

    • Final tetrahydroisoquinoline yield: 30–41% .

Limitations:

  • Moderate overall yield due to multi-step purification.

  • Requires strict nitrogen atmosphere.

Comparative Analysis of Methods

Method Starting MaterialStepsCatalystSolventYield
Multi-Step SynthesisMalonaldehyde4PdCl₂(PPh₃)₂THF/Dioxane85–91%
Boc-Protected Route1-Boc-4-bromopyrazole2Pd(dppf)Cl₂Ethanol80–85%
Reductive Cyclization2-Bromobenzaldehyde2Pd(PPh₃)₄DCM/1,4-Dioxane30–41%

Key Findings:

  • Yield Efficiency : The multi-step synthesis (Method 1) offers the highest yield but requires stringent control of bromination and cyclization conditions.

  • Operational Simplicity : The Boc-protected route (Method 2) minimizes side reactions but depends on thermal deprotection stability.

  • Functional Group Tolerance : Method 3 accommodates diverse aryl aldehydes but suffers from lower yields.

Hydrochloride Salt Formation

The final hydrochloride salt is typically generated by treating the free base with hydrochloric acid during crystallization. For example, in Method 1, ethyl acetate/water partitioning ensures high-purity hydrochloride formation.

Challenges and Optimization Strategies

  • Palladium Leaching : Reducing Pd catalyst loading to 1–3% w/w improves cost efficiency.

  • Solvent Selection : Tetrahydrofuran outperforms dioxane in boronation due to better Pd complex stability.

  • Scalability : Method 2 is more amenable to industrial scale-up owing to fewer steps and milder conditions .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Quinoline Derivatives: Formed through oxidation.

    Saturated Derivatives: Formed through reduction.

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydro-isoquinoline derivatives are known for their biological activities, including analgesic and anti-inflammatory effects. The hydrochloride form enhances solubility in biological systems, making it suitable for drug formulation.

Case Study:
Research indicates that isoquinoline derivatives can inhibit certain enzymes linked to cancer progression. For instance, compounds derived from 1,2,3,4-tetrahydro-isoquinoline structures have shown promise in targeting kinases involved in tumor growth .

Suzuki-Miyaura Coupling Reactions

The compound serves as a crucial intermediate in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This reaction is instrumental in constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Suzuki-Miyaura Coupling Efficiency

Catalyst TypeReaction Yield (%)Reference
Palladium(0)85
Nickel(II)75
Copper(II)60

Material Science

Due to its boronic acid functionality, this compound can be utilized in the synthesis of functionalized polymers and materials. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in developing sensors and drug delivery systems.

Application Example:
In material science, the integration of boronic esters into polymer matrices has been explored for creating responsive materials that can change properties upon exposure to specific stimuli (e.g., pH changes) .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6- vs. 7-Boronic Ester Derivatives

A key structural analog is N-Boc-1,2,3,4-Tetrahydroisoquinoline-6-boronic acid pinacol ester (). Differences in boronic ester positioning (6- vs. 7-) influence electronic and steric properties:

  • Protecting Group Effects : The Boc (tert-butoxycarbonyl) group in the 6-isomer provides orthogonal protection for secondary amines, whereas the hydrochloride salt in the target compound simplifies deprotection steps in acidic conditions .

Arylboronic Acid Pinacol Esters

Comparisons with simpler arylboronic esters, such as 4-nitrophenylboronic acid pinacol ester (), highlight differences in stability and reactivity:

  • Hydrolytic Stability: The tetrahydroisoquinoline backbone in the target compound may reduce susceptibility to hydrolysis compared to electron-deficient arylboronic esters (e.g., 4-nitrophenyl derivatives), which rapidly react with H₂O₂ to form phenols .
  • UV-Vis Activity : Unlike 4-nitrophenylboronic esters (λmax 290 nm), the target compound lacks strong chromophores, making reaction monitoring via UV-vis spectroscopy less straightforward .

Tetrahydroisoquinoline Derivatives Without Boronic Esters

Compounds like 1,2,3,4-Tetrahydro-7-isoquinolinol hydrochloride () lack boronic ester functionality, limiting their utility in cross-coupling reactions. However, these derivatives are often used as intermediates in alkaloid synthesis or as chiral ligands .

Comparative Data Table

Property Target Compound 6-Boc Isomer 4-Nitrophenylboronic Acid Pinacol Ester
Molecular Weight ~347.6 g/mol ~375.3 g/mol ~291.1 g/mol
Solubility High in water (HCl salt) Low in water (Boc protection) Moderate in organic solvents
Reactivity with H₂O₂ Stable Stable Rapid hydrolysis to 4-nitrophenol
Suzuki Coupling Efficiency High (sterically accessible 7-position) Moderate (steric hindrance) High (electron-deficient aryl)

Key Research Findings

  • Catalytic Efficiency : The target compound exhibits superior coupling yields (85–92%) with aryl chlorides under palladium catalysis compared to its 6-Boc isomer (70–78%), attributed to reduced steric bulk at the 7-position .
  • pH-Dependent Stability : The hydrochloride salt remains stable in aqueous solutions at pH 3–6, whereas neutral boronic esters (e.g., 4-nitrophenyl) hydrolyze rapidly under basic conditions .
  • Synthetic Utility: The compound’s dual functionality (tetrahydroisoquinoline core + boronic ester) enables tandem reactions, such as cross-coupling followed by intramolecular cyclization, to generate polycyclic alkaloids .

Biological Activity

1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride is a boronic ester derivative of tetrahydroisoquinoline. Its chemical structure allows for significant utility in organic synthesis, particularly in carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This compound has shown potential in various biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • IUPAC Name : 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Molecular Formula : C15H23BClNO2
  • CAS Number : 2716849-28-2
  • Molar Mass : 295.62 g/mol
  • Physical Form : White solid
  • Purity : ≥96% .

The biological activity of this compound primarily stems from its role in Suzuki-Miyaura coupling reactions. This compound acts as a boronic ester that undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This mechanism is crucial for synthesizing various biologically active compounds .

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In particular:

  • Case Study : A study evaluated the antiproliferative activity of isoquinoline derivatives against neuroendocrine prostate cancer (NEPC) cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation with IC50 values as low as 0.47 μM .
CompoundCell LineIC50 (μM)Selectivity Index
Compound 46LASCPC-010.47>190 (over PC-3)
LycobetaineLASCPC-01N/AN/A

This indicates that modifications to the isoquinoline structure can enhance biological activity and selectivity against specific cancer types.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that substituents on the isoquinoline core significantly influence biological activity. For example:

  • Substituents at the 6-position can enhance antiproliferative activity when they are less bulky and electron-donating.

Comparison with Similar Compounds

This compound is compared with other boronic esters like phenylboronic acid pinacol ester and methylboronic acid pinacol ester. Its unique tetrahydroisoquinoline core provides distinct reactivity and selectivity in coupling reactions, making it particularly valuable for synthesizing complex organic molecules and pharmaceutical intermediates .

Applications in Drug Development

Due to its ability to form complex structures through coupling reactions, this compound is being explored for its potential in drug development. It serves as a building block for synthesizing various pharmaceutical intermediates that could lead to new therapeutic agents targeting different diseases.

Summary of Findings

  • Biological Activity : Demonstrated significant antiproliferative effects against NEPC cell lines.
  • Mechanism of Action : Functions primarily through Suzuki-Miyaura coupling.
  • SAR Insights : Structure modifications can enhance selectivity and potency.
  • Potential Applications : Valuable in drug development and synthesis of biologically active compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR Spectroscopy : Confirm the boronic ester formation and isoquinoline core structure. For example, the boron-bound oxygen in pinacol esters shows characteristic shifts in ¹¹B NMR (if available) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula, particularly the presence of the boronic ester and hydrochloride salt.
  • HPLC/GC Analysis : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection, aiming for >98% purity as per industry standards for boronic esters .
  • Ion Chromatography : Detect chloride ions to confirm the hydrochloride salt formation.

Q. How should this compound be stored to prevent degradation during experimental workflows?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (argon or nitrogen) at 2–8°C to minimize hydrolysis of the boronic ester. Desiccate to avoid moisture absorption .
  • Handling Protocols : Use anhydrous solvents (e.g., THF, DMF) for dissolution. Conduct reactions in flame-dried glassware under nitrogen atmospheres.

Q. What synthetic strategies are employed to prepare this boronic acid pinacol ester?

  • Methodological Answer :

  • Step 1 : Synthesize the isoquinoline core via Bischler-Napieralski cyclization or Pictet-Spengler reaction.
  • Step 2 : Introduce the boronic acid group at the 7-position using directed ortho-metalation or Miyaura borylation.
  • Step 3 : Protect the boronic acid with pinacol (1,2-diol) under dehydrating conditions (e.g., MgSO₄).
  • Step 4 : Form the hydrochloride salt by treating the free base with HCl in ethanol or dichloromethane .

Advanced Research Questions

Q. How can competing protodeboronation be suppressed during Suzuki-Miyaura couplings with this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to reduce steric hindrance from the isoquinoline ring.
  • Reaction Conditions : Employ degassed solvent systems (e.g., THF/H₂O) and mild bases (K₃PO₄) at 60–80°C. Pre-complex the boronic ester with NaHCO₃ to stabilize the boron center.
  • Byproduct Monitoring : Track protodeboronation via LC-MS or ¹¹B NMR. If detected, reduce reaction temperature or switch to microwave-assisted synthesis for faster kinetics .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electrophilicity of the boron atom and transition states for transmetalation. Compare activation energies for different Pd catalysts.
  • Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMSO vs. THF) on boronic ester solubility and aggregation.
  • Docking Studies : Evaluate steric interactions between the isoquinoline moiety and catalyst ligands to predict regioselectivity .

Q. How can researchers resolve discrepancies in catalytic efficiency reported across studies using this reagent?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary Pd/ligand ratios, solvent polarity, and base strength. Use Design of Experiments (DoE) software for factorial analysis.
  • Kinetic Profiling : Measure initial reaction rates via in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps.
  • Cross-Validation : Replicate published protocols with strict adherence to moisture-free conditions. Compare yields and byproduct profiles using LC-HRMS .

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